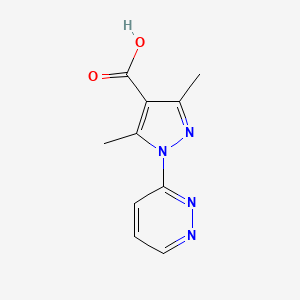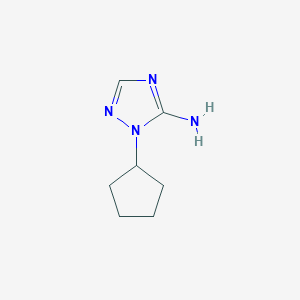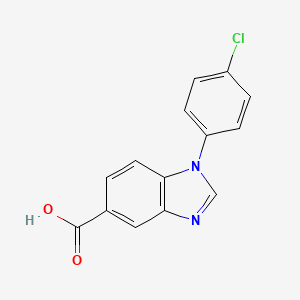
3-cyanopyrazine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanopyrazine-2-sulfonamide (3-CPZ-2-SO3H) is an organic compound with a unique structure and a wide range of applications. It has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-CPZ-2-SO3H.
Applications De Recherche Scientifique
3-cyanopyrazine-2-sulfonamide has been studied for its potential use in drug development, medical imaging, and other areas of scientific research. It has been used to create new types of anticancer drugs, as well as to improve the efficiency of existing drugs. In addition, it has been used in the development of new imaging agents for medical imaging, such as MRI and PET scans. It has also been used to create new types of materials for use in medical research, such as new types of biomaterials.
Mécanisme D'action
The mechanism of action of 3-cyanopyrazine-2-sulfonamide is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, and it has been shown to inhibit the activity of certain enzymes. It has also been shown to interact with certain receptors, which can lead to changes in cell behavior. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the formation of tumors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cell behavior. In addition, it has been shown to interact with certain receptors, which can lead to changes in cell behavior. Furthermore, this compound has been shown to inhibit the activity of certain proteins involved in the formation of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyanopyrazine-2-sulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. Another advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to its use in lab experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, it can be toxic in high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for 3-cyanopyrazine-2-sulfonamide. One potential direction is the development of new drugs based on its structure. Another potential direction is the development of new imaging agents for medical imaging. Additionally, there is potential for its use in the development of new types of biomaterials. Finally, there is potential for its use in the development of new types of materials for use in medical research.
Méthodes De Synthèse
3-cyanopyrazine-2-sulfonamide can be synthesized using a number of different methods. The most common method is the condensation reaction of 3-cyanopyrazine and 2-sulfonamide, which yields the desired product in high yields. Another method involves the use of a Grignard reagent, which is reacted with a 2-sulfonamide to yield this compound. In addition, there are numerous other methods available, such as the reaction of 3-cyanopyrazine with a 2-sulfonamide in the presence of a catalyst, or the reaction of a 2-sulfonamide with a 3-cyanopyrazine-2-carboxylic acid.
Propriétés
IUPAC Name |
3-cyanopyrazine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZZWZNKCMMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)

![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)








